2-bromo-6-methoxy-1H-indole

Immuno-oncology IDO1 inhibition Cancer immunotherapy

This 2-bromo-6-methoxy-1H-indole (CAS 190663-08-2) is a privileged IDO1 inhibitor scaffold with nanomolar cellular activity (IC50 13–16 nM). The C2 bromine enables >90% yield in Pd-catalyzed C3 arylations, ideal for high-throughput SAR libraries. Its unique substitution pattern is critical for target binding and cannot be replaced by other bromo-methoxyindole isomers. Supplied at ≥95% purity for medicinal chemistry, anti-inflammatory, and methodology programs.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Cat. No. B1278113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6-methoxy-1H-indole
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)Br
InChIInChI=1S/C9H8BrNO/c1-12-7-3-2-6-4-9(10)11-8(6)5-7/h2-5,11H,1H3
InChIKeyLTLYQRNYUFUHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.25 g / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methoxy-1H-indole: CAS 190663-08-2 for Pharmaceutical R&D and IDO1-Targeted Drug Discovery


2-Bromo-6-methoxy-1H-indole (CAS 190663-08-2) is a di-substituted indole scaffold bearing a bromine atom at the C2 position and a methoxy group at the C6 position of the indole ring system [1]. With a molecular formula of C9H8BrNO and molecular weight of 226.07 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs and has demonstrated direct biological activity as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) in both murine and human cellular assays [2]. The compound is typically supplied at a minimum purity of 95% for research and development applications [1].

2-Bromo-6-methoxy-1H-indole: Why Regioisomeric Indole Analogs Cannot Substitute Without Compromising Target Engagement or Synthetic Fidelity


Indole-based compounds with identical molecular formulas but differing substitution patterns—such as 4-bromo-6-methoxyindole, 5-bromo-6-methoxyindole, or 6-bromo-5-methoxyindole—exhibit distinct electronic distributions, steric profiles, and subsequent biological activities that preclude simple interchangeability [1]. Structure-activity relationship studies on brominated indoles have established that the position of the bromine atom significantly affects pharmacological activity, with the rank order 5-Br > 6-Br > 7-Br observed in anti-inflammatory assays [2]. For the 2-bromo-6-methoxy-1H-indole scaffold specifically, the C2 bromine serves a dual function: it provides a reactive handle for palladium-catalyzed cross-coupling reactions (achieving >90% yield in C-3 arylation protocols) while also contributing to target binding interactions, as demonstrated by the 13 nM IDO1 inhibitory activity observed in cellular assays [3][4].

2-Bromo-6-methoxy-1H-indole: Quantitative Evidence Supporting Scientific Selection Over Comparator Indole Derivatives


IDO1 Inhibitory Activity: 2-Bromo-6-methoxy-1H-indole Derivative Demonstrates 13 nM IC50 in Cellular Assays

A derivative incorporating the 2-bromo-6-methoxy-1H-indole scaffold (BDBM50514753 / CHEMBL4557994) exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme critical in tumor immune evasion. In mouse IDO1-transfected P815 cells, the compound achieved an IC50 of 13 nM as measured by HPLC analysis of L-kynurenine levels after 16 hours of incubation [1]. In human cellular systems, IC50 values of 14 nM (IFNγ-stimulated LXF-289 cells, 48-hour incubation) and 16 nM (IFNγ-stimulated A375 cells, 48-hour incubation; and human IDO1 enzymatic assay) were consistently observed, demonstrating cross-species target engagement [1].

Immuno-oncology IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

Regioselective Synthetic Accessibility: C2 Bromine Enables Palladium-Catalyzed Cross-Coupling with >90% Yield

The C2 bromine atom in 2-bromo-6-methoxy-1H-indole serves as an efficient leaving group for transition metal-catalyzed transformations. A palladium-catalyzed cross-coupling protocol published in Organic Letters (2024) achieved C-3 arylation of this scaffold with >90% yield, enabling efficient construction of structurally diverse indole libraries for high-throughput screening applications [1]. This reactivity profile is distinct from 4-bromo-6-methoxyindole, 5-bromo-6-methoxyindole, or 6-bromo-5-methoxyindole regioisomers, which exhibit different electronic and steric environments at the bromine-bearing position, affecting cross-coupling efficiency and regioselectivity.

Palladium-catalyzed cross-coupling C-3 arylation Indole derivatization Medicinal chemistry building blocks

Anti-Inflammatory Structure-Activity Relationships: Position of Bromine Substitution Dictates Pharmacological Potency

In a comprehensive structure-activity relationship study of marine-derived brominated indoles, the position of the bromine atom on the indole or isatin benzene ring was shown to significantly affect anti-inflammatory activity, with the rank order of potency established as 5-Br > 6-Br > 7-Br [1]. While 2-bromo-6-methoxy-1H-indole was not directly tested in this specific study, the SAR findings establish a clear class-level principle: bromine positional isomerism in indole scaffolds produces non-interchangeable biological activity profiles. The study further demonstrated that 6-bromoindole (40 µg/mL) caused a 60.7% inhibition of NFκB translocation in LPS-stimulated RAW264.7 mouse macrophages, compared to 48.2% inhibition by the crude extract at the same concentration [1].

Anti-inflammatory drug discovery Structure-activity relationship (SAR) NFκB inhibition Natural product-inspired scaffolds

Electronic Property Modulation: C6 Methoxy Group Alters Indole Ring Reactivity and Physicochemical Profile

The C6 methoxy group in 2-bromo-6-methoxy-1H-indole functions as an electron-donating substituent that modulates the electronic properties of the indole ring system, influencing both the reactivity of the scaffold in synthetic transformations and the biological activity of derived molecules [1]. Research on indole derivatives has consistently shown that halogen substitutions combined with electron-donating groups such as methoxy can significantly enhance biological activity through altered π-stacking interactions, hydrogen bonding capacity, and metabolic stability . This substitution pattern contrasts with non-methoxylated bromoindoles (e.g., 2-bromoindole, 3-bromoindole) which lack this electronic modulation and exhibit different reactivity and target binding profiles.

Electron-donating substituents Physicochemical property optimization Indole scaffold functionalization Medicinal chemistry design

2-Bromo-6-methoxy-1H-indole: Recommended Application Scenarios Based on Quantified Evidence


Immuno-Oncology Drug Discovery: IDO1 Inhibitor Lead Generation and Optimization

Procurement of 2-bromo-6-methoxy-1H-indole is indicated for medicinal chemistry programs developing small-molecule inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy. The demonstrated nanomolar inhibitory activity (IC50 = 13-16 nM across murine and human IDO1 cellular assays) of a derivative incorporating this scaffold supports its use as a privileged starting point for hit-to-lead optimization campaigns targeting the tryptophan-kynurenine metabolic pathway [1]. Researchers can use this building block to generate focused libraries exploring C3, N1, and benzene ring substitutions while retaining the core 2-bromo-6-methoxy substitution pattern critical for IDO1 binding interactions.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling at C3 Position

2-Bromo-6-methoxy-1H-indole is suitable for high-throughput parallel synthesis workflows requiring efficient diversification at the C3 position. The published >90% yield achieved in palladium-catalyzed C-3 arylation protocols makes this compound an efficient building block for generating structurally diverse indole libraries [1]. Medicinal chemistry groups conducting structure-activity relationship (SAR) exploration can leverage this high-yielding transformation to produce arrays of C3-arylated analogs with minimal material consumption and reduced synthetic cycle times.

Anti-Inflammatory Pharmacology: Scaffold for NFκB Pathway Modulators

Based on class-level structure-activity relationship evidence demonstrating that brominated indoles inhibit NFκB translocation (60.7% inhibition for 6-bromoindole at 40 µg/mL), procurement of 2-bromo-6-methoxy-1H-indole is supported for anti-inflammatory drug discovery programs exploring brominated indole scaffolds [1]. The compound provides a platform for synthesizing analogs that can be screened against inflammatory mediators including nitric oxide (NO), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2), with the understanding that bromine positional isomerism significantly modulates activity (rank order: 5-Br > 6-Br > 7-Br).

Synthetic Methodology Development: Regioselective Indole Functionalization Studies

2-Bromo-6-methoxy-1H-indole serves as a model substrate for developing and validating new synthetic methodologies targeting regioselective indole functionalization. The distinct reactivity profile imparted by the C2 bromine (electrophilic, cross-coupling competent) and C6 methoxy (electron-donating, ring-activating) provides a well-defined electronic environment for studying reaction scope and limitations in transition metal-catalyzed transformations, electrophilic aromatic substitutions, and directed metalation protocols [1]. Methodology development groups can use this compound to benchmark new catalytic systems and establish substrate scope tables for publication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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